Cas no 899761-15-0 (3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)

3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine 化学的及び物理的性質
名前と識別子
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- [1,2,3]Triazolo[1,5-a]quinazolin-5-amine, 3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)-
- STL133989
- 3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- F1608-0138
- 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
- 3-(2,5-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
- 899761-15-0
- 3-((2,5-dimethylphenyl)sulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- AKOS001865150
- 3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine
-
- インチ: 1S/C24H21N5O2S/c1-15-7-6-8-18(13-15)25-22-19-9-4-5-10-20(19)29-23(26-22)24(27-28-29)32(30,31)21-14-16(2)11-12-17(21)3/h4-14H,1-3H3,(H,25,26)
- InChIKey: LCZZDTYTMAKBCM-UHFFFAOYSA-N
- SMILES: N12N=NC(S(C3=CC(C)=CC=C3C)(=O)=O)=C1N=C(NC1=CC=CC(C)=C1)C1=C2C=CC=C1
計算された属性
- 精确分子量: 443.14159610g/mol
- 同位素质量: 443.14159610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 32
- 回転可能化学結合数: 4
- 複雑さ: 758
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.2
- トポロジー分子極性表面積: 97.6Ų
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Predicted)
- 酸度系数(pKa): -1.20±0.40(Predicted)
3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1608-0138-10μmol |
3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899761-15-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1608-0138-2μmol |
3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899761-15-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1608-0138-15mg |
3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899761-15-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1608-0138-5μmol |
3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899761-15-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
A2B Chem LLC | BA78403-10mg |
3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899761-15-0 | 10mg |
$291.00 | 2024-04-19 | ||
A2B Chem LLC | BA78403-1mg |
3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899761-15-0 | 1mg |
$245.00 | 2024-04-19 | ||
A2B Chem LLC | BA78403-5mg |
3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899761-15-0 | 5mg |
$272.00 | 2024-04-19 | ||
Life Chemicals | F1608-0138-3mg |
3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899761-15-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1608-0138-5mg |
3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899761-15-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1608-0138-10mg |
3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
899761-15-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine 関連文献
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amineに関する追加情報
Introduction to 3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine (CAS No. 899761-15-0)
Compound with the chemical name 3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine (CAS No. 899761-15-0) represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure combines elements of sulfonamide and triazoloquinazoline scaffolds, which are well-documented for their pharmacological potential. The compound's unique architecture positions it as a promising candidate for further investigation in drug discovery and development.
The molecular framework of 3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine incorporates a sulfonamide group linked to a triazoloquinazoline core. The sulfonamide moiety is known for its ability to enhance binding affinity and metabolic stability, making it a favored component in medicinal chemistry. Meanwhile, the triazoloquinazoline scaffold has garnered attention for its role in modulating various biological pathways, including those involved in cancer and inflammation.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the synergistic effects of multiple pharmacophores. The combination of a sulfonamide group with a triazoloquinazoline core in 3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine aligns with this trend. Such hybrid molecules often exhibit enhanced pharmacological activity and reduced toxicity compared to their individual components.
The synthesis of 3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the sulfonamide group at the 3-position of the triazoloquinazoline core is particularly critical for achieving the desired biological activity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently.
The pharmacological profile of 3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine has been explored through in vitro and in vivo studies. Initial findings suggest that the compound exhibits potent inhibitory activity against several target enzymes and receptors relevant to human diseases. Notably, its ability to modulate kinases and transcription factors makes it a compelling candidate for further investigation in oncology research.
One of the most intriguing aspects of 3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine is its potential to interact with multiple biological targets simultaneously. This polypharmacicity can lead to synergistic therapeutic effects and may reduce the likelihood of drug resistance development. Additionally, the compound's structural features offer opportunities for optimization to enhance its pharmacokinetic properties.
The sulfonamide group in 3-(2,5-dimethylbenzenesulfonyl)-N-(3-methylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine plays a crucial role in determining its solubility and bioavailability. This moiety can also serve as a handle for further derivatization studies aimed at improving drug-like characteristics. Researchers have explored various strategies to modify the sulfonamide group while maintaining or enhancing biological activity.
In conclusion,3-(2,dimethylbenzenesulfonyl)-N((methylphenyl))-triazol01,a quin azolin - 51 am ine(CAS No.899761 -15 -0) is a structurally complex and pharmacologically promising compound.Its unique combination of pharmacophores positions it as an attractive candidate for further development.With ongoing research focused on understanding its mechanism of action and optimizing its properties,this compound holds significant potential for contributing to advancements in pharmaceutical science.
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